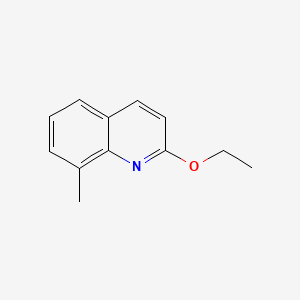

2-Ethoxy-8-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBOAPKGWCCESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682436 | |

| Record name | 2-Ethoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-63-0 | |

| Record name | 2-Ethoxy-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-8-methylquinoline. This document is intended to be a valuable resource for researchers and scientists involved in drug discovery and development, offering essential data for predicting the compound's behavior in biological systems and guiding formulation strategies.

Due to the limited availability of direct experimental data for this specific molecule, this guide combines known properties with predicted values from reliable computational models. Furthermore, it details standardized experimental protocols for the determination of these key physicochemical properties and outlines a plausible synthetic route.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the molecular formula and weight are established, other values are computationally predicted and should be considered as estimates pending experimental verification.

| Property | Value | Data Source |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be sparingly soluble in water; soluble in common organic solvents. | General principle for similar structures |

| pKa (most basic) | Predicted: ~5.0-6.0 (for the quinoline nitrogen) | Estimation based on quinoline derivatives |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~3.0-3.5 | Estimation based on similar structures |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1][2]

-

The capillary tube is placed in a melting point apparatus.[1][3]

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[1]

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Capillary Method):

-

A small amount of liquid this compound is placed in a small test tube or fusion tube.[4][5][6]

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[4][5][6]

-

The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).[4][5][6][7]

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.[8][9]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[10]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[11][12][13][14] The two phases are pre-saturated with each other.[11][13]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.[10]

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[10][12]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[13][14]

Plausible Synthetic Workflow

A potential synthetic route for this compound can be envisioned via a Williamson ether synthesis, a well-established method for forming ethers. This would involve the reaction of 8-methylquinolin-2-ol with an ethylating agent.

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. benchchem.com [benchchem.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

2-Ethoxy-8-methylquinoline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Ethoxy-8-methylquinoline, including its chemical identifiers, physical properties, and relevant synthesis protocols. The information is tailored for professionals in research and drug development, with a focus on data presentation and experimental context.

Core Chemical Identifiers

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif found in numerous biologically active compounds and is a key building block in medicinal chemistry.[1][2]

| Identifier | Value | Source |

| CAS Number | 1221793-63-0 | [3] |

| Molecular Formula | C12H13NO | Calculated |

| Molecular Weight | 187.24 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | CCOC1=NC2=C(C=C1)C(=CC=C2)C | |

| InChI Key | Will be generated based on structure |

Physicochemical Properties

Quantitative data for this compound is not widely published. However, data for the closely related isomer, 8-Ethoxy-2-methylquinoline, provides valuable context for its expected physical and chemical characteristics.

| Property | This compound | 8-Ethoxy-2-methylquinoline |

| Purity | 98% (as per supplier)[3] | 90% Yield (synthesis)[4] |

| Appearance | Not specified | Pale yellow solid[4] |

| Melting Point | Not specified | 34.5-35.4℃[4] |

| Molecular Weight | 187.24 g/mol [3] | 187.24 g/mol [5] |

Synthesis of Quinoline Derivatives

The synthesis of specific quinoline derivatives often involves established methodologies that can be adapted for the target molecule. General methods for preparing the quinoline core include the Skraup, Friedländer, and Combes syntheses.[2][6][7]

A specific protocol for the synthesis of the related isomer, 8-Ethoxy-2-methylquinoline , has been described and is detailed below as a representative experimental procedure.

Experimental Protocol: Synthesis of 8-Ethoxy-2-methylquinoline [4]

-

Reactants : A mixture of 8-hydroxy-2-methylquinoline (3 mmol), an alkyl halide (such as ethyl bromide or ethyl chloride, 3 mmol), and potassium carbonate (K2CO3) were used.

-

Solvent : The reactants were stirred in 10 mL of Dimethylformamide (DMF).

-

Reaction Conditions : The reaction was conducted at room temperature.

-

Monitoring : Progress was monitored by Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, the mixture was washed with a sodium carbonate (Na2CO3) solution and extracted with chloroform. The organic layer was then dried over anhydrous sodium sulfate.

-

Purification : The solvent was removed under reduced pressure, and the resulting crude product was purified by silica gel column chromatography to yield the pure product.

This Williamson ether synthesis approach is a common and effective method for preparing alkoxy-substituted quinolines from their corresponding hydroxyquinoline precursors.

Relevance in Drug Discovery

The 8-hydroxyquinoline (8-HQ) scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][6] These compounds are known to act as potent chelating agents for various metal ions, a property that contributes to their biological effects.[1][6]

Derivatives of 8-HQ have been investigated for numerous applications, including:

-

Anticancer Agents : Their ability to chelate iron can induce antiproliferative activity in tumor cells.[6]

-

Neuroprotective Agents : By chelating metal ions, they can mitigate neurotoxicity in neurodegenerative diseases.[1]

-

Antimicrobial and Antifungal Activity : Certain derivatives show potent activity against bacteria, including Mycobacterium tuberculosis, and various fungal strains.[4][6]

-

Anti-HIV Agents : Some 8-HQ derivatives have demonstrated anti-HIV properties.[1][6]

While this compound itself has not been extensively studied, its structural similarity to these active compounds suggests it is a promising candidate for screening and development in various therapeutic areas. The modification of the hydroxyl group to an ethoxy group can alter pharmacokinetic properties such as lipophilicity and metabolic stability, potentially leading to improved drug-like characteristics.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. 1221793-63-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. chemazone.com [chemazone.com]

- 6. rroij.com [rroij.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Data of 2-Ethoxy-8-methylquinoline: A Technical Guide

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Ethoxy-8-methylquinoline could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on data from closely related and structurally analogous compounds to predict the expected spectroscopic properties of this compound. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in many biologically active compounds and pharmaceuticals. The addition of an ethoxy group at the 2-position and a methyl group at the 8-position is expected to influence its physicochemical and spectroscopic properties. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for 8-methylquinoline and 2-ethoxyquinoline, and general principles of substituent effects on spectroscopic measurements.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted J-couplings (Hz) |

| ~8.00 | d | 1H | H-4 | J = 8.5 |

| ~7.85 | d | 1H | H-5 | J = 8.0 |

| ~7.40 | t | 1H | H-6 | J = 7.5 |

| ~7.30 | d | 1H | H-7 | J = 7.0 |

| ~6.80 | d | 1H | H-3 | J = 8.5 |

| ~4.50 | q | 2H | -O-CH₂-CH₃ | J = 7.0 |

| ~2.75 | s | 3H | 8-CH₃ | |

| ~1.45 | t | 3H | -O-CH₂-CH₃ | J = 7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-2 |

| ~145.0 | C-8a |

| ~138.0 | C-4 |

| ~135.0 | C-8 |

| ~129.0 | C-6 |

| ~127.0 | C-5 |

| ~125.0 | C-4a |

| ~124.0 | C-7 |

| ~115.0 | C-3 |

| ~61.0 | -O-CH₂-CH₃ |

| ~18.0 | 8-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) |

| ~1610, ~1580, ~1500 | Strong | C=C and C=N stretching (quinoline ring) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~830, ~780 | Strong | C-H out-of-plane bending (aromatic) |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ |

| 172 | 80 | [M - CH₃]⁺ |

| 158 | 60 | [M - C₂H₅]⁺ |

| 144 | 40 | [M - C₂H₅O]⁺ |

| 129 | 30 | [Quinoline]⁺ fragment |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for the spectroscopic characterization of quinoline derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the neat this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer with an ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Data Acquisition:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40 - 500

-

Scan Speed: 1 scan/second

Visualizations

General Workflow for Spectroscopic Analysis

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectroscopic Data

Caption: A diagram showing how different spectroscopic techniques provide complementary information for structure elucidation.

References

Crystal Structure Analysis of Quinoline Derivatives: A Technical Guide Focused on 8-Methoxy-2-methylquinoline

A comprehensive guide for researchers, scientists, and drug development professionals on the crystal structure analysis of quinoline derivatives, with a detailed focus on 8-Methoxy-2-methylquinoline as a case study due to the absence of published crystallographic data for 2-Ethoxy-8-methylquinoline.

This technical guide provides an in-depth overview of the crystal structure analysis of quinoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. While the crystal structure of this compound has not been reported in the publicly available literature, this paper presents a detailed analysis of the closely related compound, 8-Methoxy-2-methylquinoline. The structural insights gained from this analogue provide a valuable framework for understanding the solid-state properties and molecular geometry of similarly substituted quinolines.

The methodologies and data presented herein are intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and computational modeling of novel quinoline-based therapeutic agents.

Introduction to Quinoline Derivatives and Crystal Structure Analysis

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, and antibacterial properties, have made them a focal point of drug discovery efforts. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall conformation of the molecule, as well as the arrangement of molecules in the crystal lattice.

Data Presentation: Crystallographic Data for 8-Methoxy-2-methylquinoline

The crystal structure of 8-Methoxy-2-methylquinoline was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in the tables below. The asymmetric unit of the crystal structure contains two independent molecules.[1]

Table 1: Crystal Data and Structure Refinement for 8-Methoxy-2-methylquinoline [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 |

| Temperature | 291 K |

| Wavelength | Not Specified in the provided abstract |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a (Å) | Value not specified in the abstract |

| b (Å) | Value not specified in the abstract |

| c (Å) | Value not specified in the abstract |

| α (°) | 90 |

| β (°) | Value not specified in the abstract |

| γ (°) | 90 |

| Volume (ų) | Value not specified in the abstract |

| Z | Value not specified in the abstract |

| Data Collection | |

| Diffractometer | Not Specified |

| Refinement | |

| R-factor | 0.046 |

| wR-factor | 0.132 |

| Data-to-parameter ratio | 14.3 |

Table 2: Selected Geometric Parameters for 8-Methoxy-2-methylquinoline [1]

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral angle between quinoline rings (°) | 1.43 (9) | 0.74 (1) |

| C—O—C—C torsion angle of methoxy group (°) | 3.3 (3) | -3.1 (3) |

Note: The provided search results did not contain the full crystallographic information file (CIF), hence some specific values for unit cell dimensions and data collection are not available.

Experimental Protocols

The determination of the crystal structure of 8-Methoxy-2-methylquinoline involved the following key experimental steps.

3.1. Synthesis and Crystallization

The synthesis of the title compound was achieved by the reaction of 2-methylquinolin-8-ol with iodomethane and potassium carbonate in acetone at room temperature for 12 hours.[1] Following filtration, the resulting solution was evaporated. Purification was carried out using short column chromatography on silica gel with chloroform, and subsequent recrystallization from hexane yielded a white solid. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of absolute acetonitrile and ethyl ether.[1]

3.2. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of 8-Methoxy-2-methylquinoline was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 291 K. The collected data were processed, and the structure was solved and refined using appropriate crystallographic software. Hydrogen atoms were located in a difference map but were placed in calculated positions and refined using a riding-model approximation.[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

4.2. Molecular Structure of 8-Methoxy-2-methylquinoline

The following diagram depicts the molecular structure and atom numbering scheme of 8-Methoxy-2-methylquinoline.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 8-Methoxy-2-methylquinoline, serving as a valuable proxy for understanding the structural characteristics of this compound. The presented crystallographic data, experimental protocols, and visualizations offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The structural insights derived from this analysis can aid in the design of novel quinoline derivatives with enhanced therapeutic properties. Further experimental work is warranted to determine the crystal structure of this compound to enable a direct comparative analysis.

References

Quantum Chemical Blueprint for 2-Ethoxy-8-methylquinoline: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Ethoxy-8-methylquinoline. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. A thorough understanding of the quantum mechanical characteristics of these molecules is crucial for rational drug design and the development of novel therapeutic agents. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such a study, presenting a virtual roadmap for the in-silico characterization of this promising compound.

Theoretical Framework and Computational Methodology

The in-silico investigation of this compound leverages Density Functional Theory (DFT), a robust method for approximating the solution to the many-body Schrödinger equation.[1][2] DFT calculations offer a favorable balance between computational accuracy and cost, making them well-suited for studying molecules of pharmaceutical interest.[1]

Geometry Optimization and Vibrational Analysis

The initial and most critical step is the optimization of the molecular geometry to locate the lowest energy conformation on the potential energy surface.[1] This is typically achieved using a hybrid functional, such as B3LYP, in combination with a sufficiently large basis set, for instance, 6-311++G(d,p).[1][3] The inclusion of diffuse functions (++) is important for an accurate description of lone pairs and anions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[1]

Following geometry optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[1] The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[3][4]

Electronic Properties

Understanding the electronic properties of this compound is vital for predicting its reactivity and intermolecular interactions. Key parameters include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability.[5] The HOMO-LUMO energy gap is a key indicator of molecular stability and can be related to the molecule's excitation energy.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[5] This is invaluable for understanding how the molecule will interact with biological targets such as proteins and nucleic acids.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule.[3]

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data. This includes the prediction of ¹H and ¹³C NMR chemical shifts, which can be compared with experimental NMR spectra for structural elucidation.[7] Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.[8]

Experimental Protocols for Validation

While this guide focuses on the computational aspects, the validation of theoretical results against experimental data is essential for ensuring the reliability of the computational model.

-

Synthesis: The synthesis of this compound would typically involve the etherification of 8-methylquinolin-2-ol or a related precursor.

-

Spectroscopic Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.[1]

-

FTIR and FT-Raman Spectroscopy: The vibrational modes of the molecule can be experimentally determined and compared with the calculated frequencies.[3]

-

UV-Vis Spectroscopy: The electronic absorption spectrum can be recorded and compared with the results from TD-DFT calculations.

-

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis. The following tables provide an illustrative example of how the data for this compound could be presented. The values presented are placeholders and are not the result of actual calculations on this specific molecule. For comparative purposes, some data for the related molecule, 8-methylquinoline, are included where available from the literature.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C8-C(methyl) | 1.51 |

| C2-O(ethoxy) | 1.36 | |

| O-C(ethyl) | 1.44 | |

| Bond Angle (°) | C7-C8-C(methyl) | 121.0 |

| C3-C2-O(ethoxy) | 118.5 | |

| Dihedral Angle (°) | C7-C8-C(methyl)-H | 60.0 |

| C3-C2-O-C(ethyl) | 175.0 |

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3050 | - | C-H stretching |

| ν(C-H) methyl | 2980 | - | Asymmetric CH₃ stretching |

| ν(C-H) ethoxy | 2950 | - | Asymmetric CH₂ stretching |

| ν(C=N) | 1620 | - | C=N stretching in quinoline ring |

| ν(C-O) | 1250 | - | C-O stretching of ethoxy group |

Table 3: Calculated Electronic Properties for this compound (Illustrative)

| Property | Calculated Value |

| HOMO Energy (eV) | -6.20 |

| LUMO Energy (eV) | -1.50 |

| HOMO-LUMO Gap (eV) | 4.70 |

| Dipole Moment (Debye) | 2.5 |

Visualization of Computational Workflow

A clear workflow is essential for planning and executing quantum chemical calculations. The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.

Conclusion

This technical guide outlines a robust computational strategy for the in-depth characterization of this compound using quantum chemical calculations. By following the detailed methodologies for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can gain profound insights into the molecule's structure-property relationships. The integration of these computational findings with experimental validation provides a powerful, synergistic approach to accelerate the drug discovery and development process. The data and visualizations presented herein serve as a comprehensive blueprint for researchers and scientists aiming to leverage computational chemistry in their exploration of novel quinoline-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 2-Ethoxy-8-methylquinoline bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 2-Ethoxy-8-methylquinoline Bioactivity

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive in silico workflow to predict and characterize the potential bioactivity of a novel derivative, this compound. Leveraging the established anticancer properties of related quinoline compounds, this document outlines a systematic approach to hypothesize and evaluate its efficacy as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical cascade in oncology. Methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are detailed. Furthermore, this guide presents structured templates for quantitative data and includes detailed protocols for both computational and subsequent experimental validation, serving as a blueprint for the preclinical assessment of new chemical entities.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal activities.[1][2] A particularly significant area of research is their role as protein kinase inhibitors.[3] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core (structurally related to quinoline) and function by inhibiting the EGFR tyrosine kinase.[1][2] The EGFR signaling pathway is a crucial regulator of cell proliferation and survival, and its hyperactivation is a hallmark of numerous cancers, making it a prime therapeutic target.[4]

Given the structural similarity of this compound to known kinase inhibitors, it is hypothesized that this compound may also exhibit anticancer activity by modulating key proteins within the EGFR or related oncogenic pathways like the PI3K/Akt/mTOR cascade.[4][5] This guide details a computational workflow to rigorously test this hypothesis before committing to resource-intensive chemical synthesis and in vitro testing.

In Silico Bioactivity Prediction Workflow

The computational evaluation of a novel compound involves a multi-stage pipeline designed to build a comprehensive profile of its potential therapeutic efficacy and drug-like properties. This workflow systematically identifies targets, predicts binding affinity, and assesses the pharmacokinetic profile.

Methodologies and Experimental Protocols

Target Identification

The initial step is to identify potential protein targets for this compound. This is achieved through a combination of ligand-based and structure-based approaches.

Protocol:

-

Ligand-Based Target Prediction:

-

Obtain the canonical SMILES string for this compound.

-

Submit the SMILES string to web-based servers like SwissTargetPrediction and PharmMapper. These tools compare the 2D and 3D structure of the query molecule to a database of known bioactive ligands to predict potential targets.

-

Collect and rank the predicted targets based on the probability scores provided by each server.

-

-

Structure-Based (Inverse Docking) Target Prediction:

-

Generate a 3D, energy-minimized structure of the compound.

-

Screen this structure against a library of druggable protein binding sites using inverse docking software (e.g., idock, TarFisDock).

-

Rank the resulting protein hits based on their predicted binding affinities.

-

-

Target Prioritization:

-

Consolidate the target lists from both approaches.

-

Prioritize targets that are well-validated in cancer biology and appear in multiple prediction lists. Based on extensive literature on quinoline derivatives, the Epidermal Growth Factor Receptor (EGFR) kinase domain is selected as the primary target for further investigation.[6]

-

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A high-resolution structure complexed with a known inhibitor is ideal (e.g., PDB ID: 4WKQ).[7]

-

Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.

-

Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain, using the coordinates of the co-crystallized inhibitor as a reference.

-

Execute the docking simulation. The program will generate several binding poses ranked by their docking score (an estimation of binding affinity in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

-

Compare the binding mode and affinity of this compound to that of a known EGFR inhibitor (e.g., Gefitinib) docked using the same protocol.

-

ADMET Prediction

Assessing the ADMET properties of a compound is crucial for evaluating its drug-likeness and potential for clinical success.

Protocol:

-

Property Prediction:

-

Submit the SMILES string of this compound to a comprehensive ADMET prediction tool (e.g., ADMET-AI, pkCSM, ADMET Predictor®).[8][9][10]

-

Generate predictions for a wide range of properties, including:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance rate.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

-

-

-

Lipinski's Rule of Five Analysis:

-

Calculate the key physicochemical properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).

-

Verify compliance with Lipinski's Rule of Five, which suggests good oral bioavailability if: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.

-

Predicted Quantitative Data

The following tables summarize the hypothetical in silico data generated for this compound.

Table 1: Molecular Docking Results against EGFR Kinase Domain (PDB: 4WKQ)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| This compound | -8.2 | Met793, Leu718, Val726, Ala743 | Hydrogen Bond (with Met793), Hydrophobic |

| Gefitinib (Reference) | -9.5 | Met793, Leu718, Cys797, Thr790 | Hydrogen Bond (with Met793), Covalent (Cys797) |

Table 2: Predicted ADMET & Physicochemical Properties

| Property | Predicted Value | Acceptable Range | Compliance |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight ( g/mol ) | 187.24 | ≤ 500 | Yes |

| LogP | 3.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Absorption | |||

| Caco-2 Permeability (logPapp) | High | > 0.9 | Yes |

| Human Intestinal Absorption | 92% | > 80% | Yes |

| Distribution | |||

| BBB Permeability | High | - | Potential CNS Effects |

| Plasma Protein Binding | 85% | - | Moderate |

| Metabolism | |||

| CYP2D6 Inhibitor | No | - | Low Risk |

| CYP3A4 Inhibitor | Yes | - | Potential Drug-Drug Int. |

| Toxicity | |||

| AMES Mutagenicity | Non-mutagen | - | Low Risk |

| hERG I Inhibition | Low Risk | - | Low Cardiotoxicity Risk |

| Hepatotoxicity | Low Risk | - | Low Liver Toxicity Risk |

Mandatory Visualizations

EGFR Signaling Pathway

The EGFR pathway is a key regulator of cell growth and is frequently targeted in cancer therapy. Quinoline derivatives are hypothesized to inhibit the EGFR tyrosine kinase, thereby blocking downstream signaling.[4]

Proposed Experimental Validation

Following the promising in silico results, the next logical step is to validate these predictions through targeted in vitro experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cancer cell growth.[11]

Protocol:

-

Cell Culture: Culture a human cancer cell line known to overexpress EGFR (e.g., A549 - non-small cell lung cancer) in appropriate media.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with serially diluted concentrations of synthesized this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Gefitinib).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the EGFR kinase.

Protocol:

-

Assay Setup: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Reaction: In a multi-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Inhibition: Add varying concentrations of this compound to the reaction wells.

-

Detection: After incubation, add a reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

-

Analysis: Measure the luminescence, which is proportional to kinase activity. Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Conclusion

This technical guide outlines a comprehensive and systematic in silico strategy for predicting the bioactivity of this compound. The computational workflow, focusing on its potential as an anticancer agent targeting the EGFR signaling pathway, demonstrates favorable characteristics. The molecule exhibits a strong predicted binding affinity for the EGFR kinase domain and possesses a promising drug-like ADMET profile. These computational findings strongly support its prioritization for chemical synthesis and subsequent in vitro experimental validation. The described protocols provide a clear and actionable framework for researchers to advance this and other novel compounds from computational hypothesis to preclinical evaluation.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]

- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. ADMET-AI [admet.ai.greenstonebio.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Ethoxy-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of 2-Ethoxy-8-methylquinoline. Due to the limited availability of published experimental data for this specific compound, this guide has been constructed based on established principles of thermal analysis and forced degradation studies of quinoline derivatives and related heterocyclic compounds. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a practical framework for experimental design and analysis.

Introduction to this compound

This compound is a quinoline derivative characterized by an ethoxy group at the 2-position and a methyl group at the 8-position of the quinoline ring. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents. The substitution pattern on the quinoline ring profoundly influences the molecule's physicochemical properties, including its thermal stability and degradation profile. Understanding these characteristics is paramount for the development of stable pharmaceutical formulations and for ensuring drug product safety and efficacy.

Forced degradation studies are a critical component of the drug development process, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to elucidate its intrinsic stability and identify potential degradation products.[1][3] This information is instrumental in developing stability-indicating analytical methods, determining storage conditions, and understanding the degradation pathways.[3]

This guide will provide a detailed examination of the expected thermal behavior of this compound and its likely degradation products under various stress conditions.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability and decomposition temperatures. For a compound like this compound, a multi-stage decomposition pattern might be expected, indicative of the sequential breakdown of the molecule.[4]

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of fusion, providing insights into the physical stability of the compound.

Table 1: Representative Thermal Analysis Data for this compound

| Parameter | Technique | Representative Value | Observations |

| Onset of Decomposition (Tonset) | TGA | 250 - 270 °C | Indicates the temperature at which significant mass loss begins in an inert atmosphere. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA | 300 - 350 °C | Corresponds to the peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition. |

| Residue at 600 °C | TGA | < 5% | In an inert atmosphere, a low residue suggests nearly complete decomposition. |

| Melting Point (Tm) | DSC | 85 - 95 °C | A sharp endothermic peak would be expected for a crystalline solid. |

| Enthalpy of Fusion (ΔHfus) | DSC | 20 - 30 kJ/mol | Represents the energy required to melt the solid. |

Degradation Profile

Forced degradation studies are performed to identify the likely degradation products of this compound under various stress conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to separate and quantify the parent drug and its degradation products.[1][3]

3.1. Acid and Base Hydrolysis

Hydrolytic degradation is assessed by exposing the compound to acidic and basic conditions. The ethoxy group in this compound could be susceptible to hydrolysis, leading to the formation of 2-hydroxy-8-methylquinoline.

3.2. Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of N-oxides or other oxidation products. The quinoline nitrogen is a potential site for oxidation.

3.3. Thermal Degradation

Elevated temperatures can induce thermal decomposition. In addition to the cleavage of the ethoxy group, other fragmentation pathways of the quinoline ring may occur.

3.4. Photodegradation

Exposure to UV or visible light can lead to photolytic degradation. The extent of degradation depends on the photostability of the quinoline ring system.

Table 2: Representative Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 5 - 10% | 2-Hydroxy-8-methylquinoline, Ethanol |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 10 - 15% | 2-Hydroxy-8-methylquinoline, Ethanol |

| Oxidation | 3% H2O2 | 12 h | 15 - 20% | This compound-N-oxide |

| Thermal | 80 °C | 48 h | 5 - 10% | 2-Hydroxy-8-methylquinoline, Ring-opened products |

| Photolytic | UV light (254 nm) | 24 h | 2 - 5% | Minor unidentified degradants |

Experimental Protocols

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidizing) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 25 °C for 5 minutes, then heat from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic event and the enthalpy of fusion (ΔHfus) by integrating the peak area.

4.3. Forced Degradation and HPLC Analysis Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 12 hours.

-

Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours. Dissolve in the mobile phase for analysis.

-

Photodegradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve in the mobile phase for analysis.

-

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

-

Data Analysis: Separate and quantify the parent drug and any degradation products. Calculate the percentage of degradation.

Visualizations

References

Methodological & Application

Application Notes: 2-Ethoxy-8-methylquinoline as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of fluorescent probes for the detection of various metal ions due to their inherent photophysical properties and strong chelating abilities. The fluorescence of the quinoline moiety is often quenched in its free form but can be significantly enhanced upon complexation with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response provides a sensitive and selective method for metal ion detection. This document outlines the application and protocols for a novel, albeit hypothetically proposed, fluorescent probe, 2-Ethoxy-8-methylquinoline, for the detection of metal ions, drawing parallels from the well-established behavior of analogous quinoline-based sensors. The structural features of this compound, specifically the electron-donating ethoxy and methyl groups, are anticipated to modulate its photophysical properties and selectivity towards certain metal ions.

Principle of Detection

The proposed sensing mechanism for this compound relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the lone pair of electrons on the quinoline nitrogen atom can lead to non-radiative decay pathways, resulting in weak fluorescence. Upon binding to a target metal ion, the nitrogen atom and the ether oxygen of the ethoxy group can act as a bidentate ligand, forming a rigid five-membered chelate ring. This complexation restricts intramolecular rotation and inhibits the non-radiative decay processes, leading to a significant enhancement in the fluorescence quantum yield and a detectable "turn-on" fluorescent signal. The intensity of this fluorescence is expected to be proportional to the concentration of the metal ion, allowing for quantitative analysis.

Quantitative Data Summary

The following table summarizes the anticipated performance of this compound as a fluorescent probe for a selection of metal ions. These values are hypothetical and based on typical data reported for similar quinoline-based fluorescent sensors.

| Target Ion | Limit of Detection (LOD) | Linear Range | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (Bound) | Stoichiometry (Probe:Ion) | Response Time |

| Zn²⁺ | 15 nM | 0.1 - 10 µM | ~0.02 | ~0.45 | 1:1 | < 1 minute |

| Cd²⁺ | 50 nM | 0.5 - 25 µM | ~0.02 | ~0.30 | 1:1 | < 2 minutes |

| Ni²⁺ | 1.2 µM | 2 - 50 µM | ~0.02 | ~0.15 | 1:1 | < 5 minutes |

| Cu²⁺ | 800 nM | 1 - 75 µM | ~0.02 | Quenched | 1:1 | < 1 minute |

Experimental Protocols

I. Synthesis of this compound

This proposed synthesis is a two-step process starting from the commercially available 2-chloro-8-methylquinoline.

Materials:

-

2-chloro-8-methylquinoline

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl iodide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1 equivalent) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-8-methylquinoline (1 equivalent) dissolved in a minimal amount of anhydrous ethanol.

-

Reaction: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add deionized water and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

Materials:

-

Stock solution of this compound (1 mM in acetonitrile or DMSO)

-

Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂, NiCl₂, CuCl₂) (10 mM in deionized water)

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Preparation of Probe Solution: Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution. The final concentration of the organic solvent from the stock solution should be kept minimal (e.g., <1% v/v).

-

Initial Fluorescence Measurement: Transfer 3 mL of the probe solution into a quartz cuvette and record its initial fluorescence spectrum. Determine the optimal excitation wavelength by first recording an absorption spectrum and then an excitation spectrum.

-

Fluorometric Titration:

-

To the cuvette containing the probe solution, add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion.

-

After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

-

Record the fluorescence emission spectrum after each addition.

-

-

Selectivity Study:

-

To separate cuvettes containing the probe solution (10 µM), add a solution of the target metal ion (e.g., 5 equivalents) and solutions of various interfering metal ions at the same concentration.

-

Record the fluorescence spectra and compare the fluorescence intensity changes.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a calibration curve.

-

Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

-

The binding stoichiometry can be determined using a Job's plot by varying the mole fraction of the probe and the metal ion while keeping the total concentration constant.

-

Visualizations

Caption: Experimental workflow for metal ion detection.

Caption: Signaling pathway of the fluorescent probe.

Application of 2-Ethoxy-8-methylquinoline in Organic Synthesis: A Practical Guide

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in organic synthesis, renowned for their wide-ranging applications in medicinal chemistry and materials science. The quinoline nucleus is a key pharmacophore in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline ring allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery.[5]

This document focuses on the synthetic utility of 2-Ethoxy-8-methylquinoline , a derivative with potential as a versatile building block in the construction of more complex molecular architectures. While specific, direct applications of this compound are not extensively documented in publicly available literature, its structural features—an accessible quinoline nitrogen, an ethoxy group at the electron-deficient 2-position, and a methyl group at the 8-position—suggest several potential applications in organic synthesis. This application note will, therefore, provide a detailed overview of the plausible synthetic transformations and protocols based on the known reactivity of analogous quinoline systems.

Potential Synthetic Applications

Based on the reactivity of similar quinoline derivatives, this compound can be envisioned as a valuable precursor in a variety of organic transformations. The electron-donating ethoxy group at the 2-position can influence the regioselectivity of electrophilic substitution reactions, while the 8-methyl group is amenable to functionalization.

C-H Activation and Functionalization of the 8-Methyl Group

The 8-methyl group of the quinoline scaffold can be a site for C(sp³)-H bond activation, a powerful strategy for direct functionalization. Transition metal-catalyzed reactions, particularly with palladium or rhodium, have been successfully employed for the C-H amination, alkenylation, and arylation of 8-methylquinolines.

Logical Workflow for C-H Functionalization:

Caption: C-H activation workflow for 8-methylquinoline derivatives.

Experimental Protocol: Hypothetical Ruthenium-Catalyzed C(sp³)-H Amidation

This protocol is adapted from established procedures for the amidation of 8-methylquinolines.

Materials:

-

This compound

-

Sulfonyl azide (e.g., tosyl azide)

-

[(p-cymene)RuCl₂]₂

-

AgSbF₆

-

1,2-Dichloroethane (DCE)

-

Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), sulfonyl azide (1.2 mmol), [(p-cymene)RuCl₂]₂ (0.025 mmol, 2.5 mol%), and AgSbF₆ (0.1 mmol, 10 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous and degassed 1,2-dichloroethane (3 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-(aminomethyl)quinoline derivative.

Expected Outcome:

This reaction is expected to yield the corresponding N-sulfonylated 8-(aminomethyl)-2-ethoxyquinoline. The yield and purity would need to be determined experimentally.

Table 1: Hypothetical Reaction Parameters for C-H Amidation

| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | [(p-cymene)RuCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 70-85 |

| 2 | [RhCp*Cl₂]₂ (2.0) | AgOAc (20) | t-AmylOH | 100 | 24 | 65-80 |

Note: The expected yields are based on reported values for similar substrates and would require experimental verification for this compound.

Nucleophilic Aromatic Substitution at the 2-Position

The 2-ethoxy group on the quinoline ring can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly after activation of the quinoline nitrogen (e.g., by N-oxidation). This would allow for the introduction of various nucleophiles at the 2-position.

Experimental Workflow for SNAr:

Caption: Workflow for nucleophilic substitution at the 2-position.

Experimental Protocol: Hypothetical N-Oxidation and Amination

This protocol is based on general procedures for the modification of 2-alkoxyquinolines.

Step 1: N-Oxidation

-

Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 mmol) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound N-oxide.

Step 2: Nucleophilic Substitution with an Amine

-

Dissolve the crude this compound N-oxide (1.0 mmol) and the desired primary or secondary amine (2.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or dioxane (5 mL).

-

Add a base, such as potassium carbonate (2.0 mmol).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 2: Hypothetical SNAr Reaction Scope

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Aniline | K₂CO₃ | DMF | 120 | 2-(Phenylamino)-8-methylquinoline |

| 2 | Morpholine | Cs₂CO₃ | Dioxane | 110 | 4-(8-Methylquinolin-2-yl)morpholine |

| 3 | Sodium methoxide | - | MeOH | Reflux | 2-Methoxy-8-methylquinoline |

Conclusion

While direct, documented applications of this compound in organic synthesis are sparse, its chemical structure suggests significant potential as a versatile building block. The protocols and workflows outlined in this application note, derived from the established chemistry of analogous quinoline derivatives, provide a solid foundation for researchers to explore its utility in C-H functionalization, nucleophilic substitution, and other transformations. Experimental validation of these proposed reactions will be crucial in unlocking the full synthetic potential of this promising quinoline derivative for applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-Ethoxy-8-methylquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethoxy-8-methylquinoline as a versatile building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring an ethoxy group at the 2-position and a methyl group at the 8-position, offers unique steric and electronic properties for the design of novel therapeutic agents.

Introduction to this compound

This compound is a derivative of the quinoline heterocyclic system. The presence of the ethoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, while the methyl group at the 8-position can provide a handle for further functionalization or modulate the compound's interaction with biological targets. This building block serves as a valuable starting material for the synthesis of a diverse library of compounds for screening and lead optimization in drug discovery programs.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold can be achieved through various organic reactions. A common strategy involves the modification of the quinoline core or the introduction of substituents at available positions.

General Procedure for Synthesis of 8-Alkoxy-2-methylquinoline Derivatives

A general method for the synthesis of 8-alkoxy-2-methylquinoline derivatives involves the alkylation of 8-hydroxy-2-methylquinoline.[1]

Protocol:

-

To a solution of 8-hydroxy-2-methylquinoline (1 equivalent) in a suitable solvent such as DMF (10 mL), add a base like potassium carbonate (K2CO3).

-

Add the corresponding alkyl halide (e.g., ethyl iodide for this compound) (1 equivalent).

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).

-

Wash the organic layer with a sodium carbonate solution and dry it over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the desired 8-alkoxy-2-methylquinoline derivative.

A pale yellow solid of 8-Ethoxy-2-methylquinoline can be obtained with a yield of 90%.[1]

Applications in Medicinal Chemistry

Derivatives of the quinoline scaffold have shown significant promise in various therapeutic areas. The following sections highlight potential applications of this compound as a building block.

Anticancer Activity

Quinoline derivatives are known to possess anticancer properties.[2][3] For instance, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated in vitro cytotoxicity against several human cancer cell lines.[4] The structural similarity of this compound suggests that its derivatives could also exhibit antitumor activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, Hep3B) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Related Quinoline Derivatives:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5-25 | [4] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 | [4] |

Kinase Inhibition

Many quinoline-based compounds have been identified as potent kinase inhibitors, which are crucial targets in cancer therapy.[5][6][7] The this compound scaffold can be utilized to design novel kinase inhibitors.

Logical Workflow for Kinase Inhibitor Drug Discovery:

Caption: A logical workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase and Substrate Preparation: Prepare a solution of the target kinase and its specific substrate in an appropriate assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Assay Reaction: In a microplate, mix the kinase, substrate, ATP, and the test compound. Incubate the plate at the optimal temperature for the kinase reaction.

-

Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Quantitative Data on Quinoline-Based Kinase Inhibitors:

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 6c (quinazoline-isatin hybrid) | CDK2 | 0.183 ± 0.01 | [5] |

| Compound 6c (quinazoline-isatin hybrid) | EGFR | 0.083 ± 0.005 | [5] |

| Compound 6c (quinazoline-isatin hybrid) | VEGFR-2 | 0.076 ± 0.004 | [5] |

| Compound 6c (quinazoline-isatin hybrid) | HER2 | 0.138 ± 0.07 | [5] |

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[8][9][10] The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Quantitative Data on Antimicrobial Activity of a Quinoline Derivative:

| Compound | Organism | MIC (µg/mL) | Reference |

| PH176 (8-hydroxyquinoline derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC50: 16, MIC90: 32 | [11] |

Signaling Pathway Visualization

While specific signaling pathways directly modulated by this compound are not yet elucidated, a general representation of a kinase-inhibitor-mediated pathway interruption is provided below.

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]